2-Fluoro-4-(1-methylimidazol-2-yl)aniline
Description
2-Fluoro-4-(1-methylimidazol-2-yl)aniline is a fluorinated aniline derivative featuring a 1-methylimidazole substituent at the para position of the benzene ring and a fluorine atom at the ortho position. The fluorine atom introduces electronic effects that may influence reactivity, solubility, and metabolic stability, making it a subject of interest in structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-fluoro-4-(1-methylimidazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-14-5-4-13-10(14)7-2-3-9(12)8(11)6-7/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXKYOXZJYBNKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC(=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473495 | |
| Record name | Benzenamine, 2-fluoro-4-(1-methyl-1H-imidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218301-90-7 | |
| Record name | Benzenamine, 2-fluoro-4-(1-methyl-1H-imidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(1-methylimidazol-2-yl)aniline typically involves the introduction of the fluorine atom and the methylimidazole group onto an aniline backbone. One common method involves the nucleophilic aromatic substitution of a fluorinated aniline derivative with a methylimidazole precursor under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(1-methylimidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used to replace the fluorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-4-(1-methylimidazol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(1-methylimidazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The methylimidazole group can further modulate the compound’s electronic properties, influencing its reactivity and stability.
Comparison with Similar Compounds
Heterocyclic Group Variations
- Imidazole vs.
- Thiazole vs. Imidazole : 2-(4-Methylthiazol-2-yl)aniline replaces imidazole with a thiazole ring, introducing a sulfur atom that may alter electronic properties and hydrogen-bonding capacity .
- Oxadiazole Hybrid : The oxadiazole-pyridine hybrid in 4-Fluoro-2-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline combines nitrogen-rich heterocycles, likely improving ligand efficiency in kinase inhibition .
Substituent Position Effects
- Fluorine Position : In the target compound, fluorine at C2 may induce steric hindrance and electron-withdrawing effects distinct from the C4-fluorine in 4-Fluoro-2-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline, which could modulate acidity of the aniline NH₂ group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
